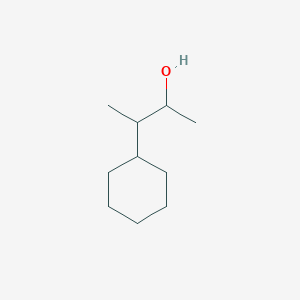

3-Cyclohexylbutan-2-ol

Description

Structure

3D Structure

Properties

CAS No. |

76019-87-9 |

|---|---|

Molecular Formula |

C10H20O |

Molecular Weight |

156.26 g/mol |

IUPAC Name |

3-cyclohexylbutan-2-ol |

InChI |

InChI=1S/C10H20O/c1-8(9(2)11)10-6-4-3-5-7-10/h8-11H,3-7H2,1-2H3 |

InChI Key |

PDNDYBJRFPLDPP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CCCCC1)C(C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Cyclohexylbutan-2-ol: Properties, Synthesis, and Synthetic Utility

This guide provides a comprehensive technical overview of 3-Cyclohexylbutan-2-ol, a chiral secondary alcohol with significant potential as a versatile building block in synthetic organic chemistry, particularly for applications in drug discovery and development. This document delves into its chemical and physical properties, outlines robust synthetic protocols, explores its key chemical transformations, and discusses its prospective applications for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of 3-Cyclohexylbutan-2-ol in Synthesis

In the landscape of modern medicinal chemistry, the development of novel synthetic pathways that utilize structurally unique and readily accessible chiral starting materials is of paramount importance.[1] Chiral secondary alcohols, such as 3-Cyclohexylbutan-2-ol, are valuable precursors due to their inherent stereochemistry, which can be leveraged to control the stereochemical outcome of subsequent reactions. The presence of a cyclohexyl moiety adjacent to the stereocenter offers a lipophilic scaffold that is frequently encountered in pharmacologically active molecules, making this compound a particularly interesting starting point for the synthesis of novel chemical entities.

This guide will demonstrate the utility of 3-Cyclohexylbutan-2-ol as a strategic intermediate, focusing on its preparation and its transformation into other key synthetic building blocks.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a compound, along with its hazard profile, is fundamental for its safe and effective use in a laboratory setting.

Chemical and Physical Properties

The key physicochemical properties of 3-Cyclohexylbutan-2-ol are summarized in the table below. These computed properties provide essential information for handling, reaction setup, and purification.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀O | PubChem[2] |

| Molecular Weight | 156.27 g/mol | PubChem[2] |

| IUPAC Name | 3-cyclohexylbutan-2-ol | PubChem[2] |

| CAS Number | 76019-87-9 | PubChem[2] |

| SMILES | CC(C(C)O)C1CCCCC1 | PubChem[2] |

| XLogP3-AA (LogP) | 3.5 | PubChem[2] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[2] |

Safety and Handling

3-Cyclohexylbutan-2-ol is classified with several hazard statements, indicating the need for careful handling and the use of appropriate personal protective equipment (PPE).

GHS Hazard Statements: [2]

-

H301 (Toxic if swallowed): Indicates acute oral toxicity.

-

H315 (Causes skin irritation): Requires the use of protective gloves.

-

H318 (Causes serious eye damage): Mandates the use of safety goggles or a face shield.

-

H335 (May cause respiratory irritation): Work should be conducted in a well-ventilated fume hood.

Precautionary Measures:

-

Engineering Controls: Use in a well-ventilated area, preferably a chemical fume hood.

-

Personal Protective Equipment: Wear safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Synthesis of 3-Cyclohexylbutan-2-ol

As a chiral secondary alcohol, 3-Cyclohexylbutan-2-ol can be synthesized through established and reliable organic transformations. Two primary and highly effective methods are the Grignard reaction and the reduction of the corresponding ketone.

Synthesis via Grignard Reaction

The Grignard reaction is a powerful tool for the formation of carbon-carbon bonds and is particularly well-suited for the synthesis of secondary alcohols from aldehydes.[3][4][5]

Reaction Scheme:

-

Route A: Reaction of acetaldehyde with cyclohexylmagnesium bromide.

-

Route B: Reaction of cyclohexanecarbaldehyde with methylmagnesium bromide.

Experimental Protocol (General Procedure): [6]

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. A solution of the corresponding alkyl or cycloalkyl halide (e.g., bromocyclohexane for Route A) in anhydrous diethyl ether or THF is added dropwise to initiate the reaction. The reaction mixture is typically stirred and may require gentle heating to maintain a steady reflux.

-

Addition of the Aldehyde: The Grignard reagent is cooled in an ice bath, and a solution of the aldehyde (e.g., acetaldehyde for Route A) in the same anhydrous solvent is added dropwise from the dropping funnel. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

-

Quenching and Workup: After the addition is complete, the reaction mixture is stirred at room temperature for an additional hour. The reaction is then carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by fractional distillation or column chromatography.

Synthesis via Reduction of 3-Cyclohexylbutan-2-one

The reduction of a ketone is another common and efficient method for the synthesis of secondary alcohols. This route is particularly useful if the ketone, 3-cyclohexylbutan-2-one, is readily available.

Reaction Scheme:

Experimental Protocol (General Procedure): [7][8]

-

Reaction Setup: In a round-bottom flask, 3-cyclohexylbutan-2-one is dissolved in a suitable protic solvent, such as methanol or ethanol.

-

Addition of Reducing Agent: The solution is cooled in an ice bath, and sodium borohydride (NaBH₄) is added portion-wise. The reaction is typically stirred for a few hours at room temperature.

-

Workup and Purification: The reaction is quenched by the slow addition of water or dilute acid. The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent like diethyl ether or ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude alcohol, which can be further purified by distillation or chromatography.

Causality in Method Selection: The choice between the Grignard reaction and ketone reduction often depends on the commercial availability and cost of the starting materials. The Grignard synthesis builds the carbon skeleton and the alcohol functionality in a single step, while the reduction method is straightforward if the ketone is accessible. For stereoselective synthesis, the reduction of the prochiral ketone using chiral reducing agents or biocatalysts offers an excellent strategy for obtaining enantiomerically enriched 3-cyclohexylbutan-2-ol.[1]

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons in different chemical environments.

-

Cyclohexyl Protons: A complex multiplet in the range of approximately 0.9-1.8 ppm.

-

Methyl Protons (on butan- chain): Two doublets, one for the methyl group adjacent to the CH-OH group and another for the methyl group on the carbon bearing the cyclohexyl ring.

-

Methine Protons (on butan- chain): Two multiplets, one for the CH-OH proton and another for the CH proton attached to the cyclohexyl group. The CH-OH proton signal's chemical shift will be dependent on the solvent and concentration.

-

Hydroxyl Proton: A broad singlet, the chemical shift of which is highly variable depending on concentration and solvent.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms. For 3-cyclohexylbutan-2-ol, ten distinct signals are expected.

-

Cyclohexyl Carbons: Multiple signals in the aliphatic region, typically between 25-45 ppm.

-

Methyl Carbons: Two signals in the upfield region (around 10-25 ppm).

-

Methine Carbons: Two signals, with the carbon bearing the hydroxyl group being the most deshielded of the sp³ carbons (typically 65-75 ppm).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.[9][10]

| Wavenumber (cm⁻¹) | Bond Vibration | Appearance |

| ~3600-3200 | O-H (alcohol) | Strong, broad |

| ~2960-2850 | C-H (sp³) | Strong, sharp |

| ~1100-1000 | C-O (alcohol) | Strong, sharp |

Mass Spectrometry (Predicted)

In mass spectrometry, alcohols often exhibit characteristic fragmentation patterns.[11][12]

-

Molecular Ion (M⁺): A peak at m/z = 156, which may be weak or absent due to the instability of the molecular ion of alcohols.

-

Loss of Water (M-18): A peak at m/z = 138, corresponding to the loss of a water molecule.

-

Alpha-Cleavage: Fragmentation adjacent to the oxygen atom is common. This would lead to fragment ions corresponding to the loss of a methyl group (m/z = 141) or the loss of the cyclohexyl-ethyl group. A prominent peak at m/z = 45, corresponding to [CH₃CH=OH]⁺, is expected from cleavage between C2 and C3.

Key Chemical Reactions and Mechanisms

3-Cyclohexylbutan-2-ol, as a secondary alcohol, undergoes several important chemical transformations that are foundational in organic synthesis.

Oxidation to 3-Cyclohexylbutan-2-one

The oxidation of secondary alcohols to ketones is a fundamental and highly efficient transformation.[13][14] A variety of oxidizing agents can be employed, with Pyridinium Chlorochromate (PCC) being a common choice for its mildness and high yield.[15][16]

Reaction Scheme:

Mechanism of Oxidation with PCC: [13]

-

Formation of Chromate Ester: The alcohol oxygen attacks the chromium atom of PCC, followed by proton transfer to form a chromate ester intermediate.

-

E2-like Elimination: A base (such as pyridine) removes the proton from the carbon bearing the oxygen, leading to the elimination of the chromium species and the formation of the carbon-oxygen double bond of the ketone.

Experimental Protocol (General Procedure): [17]

-

Reaction Setup: To a stirred suspension of PCC in anhydrous dichloromethane (DCM) in a round-bottom flask, a solution of 3-cyclohexylbutan-2-ol in anhydrous DCM is added dropwise at room temperature.

-

Reaction Monitoring: The reaction mixture is stirred vigorously for a few hours, and the progress is monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is diluted with diethyl ether and passed through a short plug of silica gel to remove the chromium byproducts. The filtrate is concentrated under reduced pressure to yield the crude ketone, which can be purified by distillation or column chromatography.

The resulting ketone, 3-cyclohexylbutan-2-one, is a valuable prochiral intermediate for further stereoselective additions.

Dehydration to Alkenes

The acid-catalyzed dehydration of 3-cyclohexylbutan-2-ol is an elimination reaction that yields a mixture of isomeric alkenes.[18][19] The reaction typically follows an E1 mechanism for secondary alcohols.[20]

Reaction Scheme and Products:

The dehydration of 3-cyclohexylbutan-2-ol can lead to the formation of two constitutional isomers, with the potential for E/Z isomerism in one of them, in accordance with Zaitsev's rule, which predicts the more substituted alkene as the major product.

Mechanism of Dehydration (E1): [20][21]

-

Protonation of the Hydroxyl Group: The alcohol is protonated by the acid catalyst, converting the poor leaving group (-OH) into a good leaving group (-OH₂⁺).

-

Formation of a Carbocation: The protonated alcohol loses a molecule of water to form a secondary carbocation intermediate.

-

Deprotonation to Form the Alkene: A base (water or the conjugate base of the acid) removes a proton from a carbon adjacent to the carbocation, forming the carbon-carbon double bond. Removal of a proton from the more substituted adjacent carbon leads to the thermodynamically more stable (major) product.

Applications in Drug Discovery and Development

While specific applications of 3-Cyclohexylbutan-2-ol are not extensively documented, its structural features make it a promising candidate for use in medicinal chemistry and drug discovery.

-

Chiral Building Block: As a chiral secondary alcohol, it can be used in the asymmetric synthesis of more complex molecules.[1][22][23][24] The stereocenter can be retained or inverted, or it can be used to direct the stereochemistry of new chiral centers.

-

Introduction of a Cyclohexyl Moiety: The cyclohexyl group is a common lipophilic motif in many drug molecules, contributing to favorable pharmacokinetic properties such as membrane permeability and metabolic stability.

-

Scaffold for Library Synthesis: 3-Cyclohexylbutan-2-ol and its derivatives can serve as scaffolds for the generation of compound libraries for high-throughput screening in drug discovery programs.

The synthetic transformations outlined in this guide, particularly the oxidation to the ketone and subsequent stereoselective reactions, provide a clear pathway for the elaboration of this molecule into a diverse range of potential drug candidates.

Conclusion

3-Cyclohexylbutan-2-ol is a valuable and versatile chiral building block with significant potential for applications in synthetic organic chemistry, particularly in the fields of pharmaceutical research and development. Its straightforward synthesis, well-defined chemical reactivity, and desirable structural features make it an attractive starting material for the construction of complex molecular targets. This guide provides a solid foundation of its chemical properties, synthesis, and reactivity to enable its effective utilization in the laboratory.

References

-

Asymmetric Routes to Chiral Secondary Alcohols. (n.d.). Pharmaceutical Technology. Retrieved January 8, 2026, from [Link]

-

PCC Oxidation Mechanism. (n.d.). Chemistry Steps. Retrieved January 8, 2026, from [Link]

-

Synthesis Problems Involving Grignard Reagents. (2016, January 13). Master Organic Chemistry. Retrieved January 8, 2026, from [Link]

-

Synthesis of Alcohols Using the Grignard Reaction. (n.d.). Organic Chemistry Tutor. Retrieved January 8, 2026, from [Link]

-

Oxidation of Alcohols with PCC. (n.d.). Organic Chemistry Tutor. Retrieved January 8, 2026, from [Link]

-

Synthesis of Alcohols; Grignard Addition. (n.d.). Chad's Prep. Retrieved January 8, 2026, from [Link]

-

Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 8, 2026, from [Link]

-

Oxidation of Alcohols by Chromic Acid and PCC. (2021, January 24). YouTube. Retrieved January 8, 2026, from [Link]

-

Oxidation of Alcohols with PCC | Synthesis of Aldehydes from Alcohols. (2023, October 28). YouTube. Retrieved January 8, 2026, from [Link]

-

Jain, S., Hiran, B. L., & Bhatt, C. V. (2009). Oxidation of Some Aliphatic Alcohols by Pyridinium Chlorochromate -Kinetics and Mechanism. E-Journal of Chemistry, 6(1), 237-246. Retrieved January 8, 2026, from [Link]

-

Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. (n.d.). Retrieved January 8, 2026, from [Link]

-

Stereoselective Synthesis of Chiral Molecules. (n.d.). Encyclopedia.pub. Retrieved January 8, 2026, from [Link]

-

Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. (n.d.). MDPI. Retrieved January 8, 2026, from [Link]

-

Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. (n.d.). Chemical Reviews. Retrieved January 8, 2026, from [Link]

-

3-Cyclohexylbutan-2-ol. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

3-Cyclohexylbut-2-en-2-ol. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

3-Cyclohexyl-2-methylbutan-2-ol. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

3-cyclohexylbutan-2-ol (C10H20O). (n.d.). PubChemLite. Retrieved January 8, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 8, 2026, from [Link]

-

fragmentation patterns in mass spectra. (n.d.). Chemguide. Retrieved January 8, 2026, from [Link]

-

dehydration of more complicated alcohols. (n.d.). Chemguide. Retrieved January 8, 2026, from [Link]

-

Reduction of double bond by sodium borohydride. (2025, May 27). Sathee Forum. Retrieved January 8, 2026, from [Link]

-

Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved January 8, 2026, from [Link]

-

Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Master Organic Chemistry. Retrieved January 8, 2026, from [Link]

-

Dehydrogenation (Dehydration) of Alcohols. (n.d.). BYJU'S. Retrieved January 8, 2026, from [Link]

-

reduction of carbonyl compounds using sodium tetrahydridoborate. (n.d.). Chemguide. Retrieved January 8, 2026, from [Link]

-

dehydration of alcohols. (n.d.). Chemguide. Retrieved January 8, 2026, from [Link]

-

12.7: Interpreting Infrared Spectra. (2023, November 6). Chemistry LibreTexts. Retrieved January 8, 2026, from [Link]

-

Alkenes from Dehydration of Alcohols. (2023, January 22). Chemistry LibreTexts. Retrieved January 8, 2026, from [Link]

-

14.4: Dehydration Reactions of Alcohols. (2020, May 30). Chemistry LibreTexts. Retrieved January 8, 2026, from [Link]

-

3-Methyl-2-(2-methylene-cyclohexyl)-butan-2-ol - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. Retrieved January 8, 2026, from [Link]

-

(2S)-1-cyclohexylbutan-2-ol. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

Sodium Borohydride NaBH4 Reduction Reaction Mechanism. (2016, February 10). YouTube. Retrieved January 8, 2026, from [Link]

-

C4H10O CH3CH(OH)CH2CH3 C-13 nmr spectrum of butan-2-ol. (n.d.). Doc Brown's Chemistry. Retrieved January 8, 2026, from [Link]

-

14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. (2018, September 20). YouTube. Retrieved January 8, 2026, from [Link]

-

Predict the appearance you would expect for the 13C NMR spectrum of 3,3-dimethylbutan-2-ol, estimating appropriate chemical shift values. (2022, December 11). Chegg. Retrieved January 8, 2026, from [Link]

-

19.3: Reductions using NaBH4, LiAlH4. (2020, July 2). Chemistry LibreTexts. Retrieved January 8, 2026, from [Link]

-

C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol. (n.d.). Doc Brown's Chemistry. Retrieved January 8, 2026, from [Link]

-

Fragmentation Patterns in Mass Spectra. (2023, August 29). Chemistry LibreTexts. Retrieved January 8, 2026, from [Link]

-

C4H10O CH3CH(OH)CH2CH3 infrared spectrum of butan-2-ol. (n.d.). Doc Brown's Chemistry. Retrieved January 8, 2026, from [Link]

Sources

- 1. pharmtech.com [pharmtech.com]

- 2. 3-Cyclohexylbutan-2-ol | C10H20O | CID 3388312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. Synthesis of Alcohols; Grignard Addition - Chad's Prep® [chadsprep.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 10. C4H10O CH3CH(OH)CH2CH3 infrared spectrum of butan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 14. m.youtube.com [m.youtube.com]

- 15. organicchemistrytutor.com [organicchemistrytutor.com]

- 16. m.youtube.com [m.youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. chemguide.co.uk [chemguide.co.uk]

- 22. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 23. encyclopedia.pub [encyclopedia.pub]

- 24. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 3-Cyclohexylbutan-2-ol

This guide provides a comprehensive overview of the synthetic routes to 3-Cyclohexylbutan-2-ol, a chiral secondary alcohol with potential applications in medicinal chemistry and materials science.[1] The methodologies detailed herein are curated for researchers, scientists, and drug development professionals, emphasizing chemical logic, procedural robustness, and stereochemical control.

Introduction

3-Cyclohexylbutan-2-ol (C10H20O) is a carbocyclic compound featuring a cyclohexane ring attached to a butanol backbone.[2] The presence of two stereocenters at positions 2 and 3 of the butanol chain results in the existence of four possible stereoisomers. The specific stereochemistry of these isomers can significantly influence their biological activity and physical properties, making stereoselective synthesis a critical consideration for its application in drug development. This guide will explore key synthetic strategies, providing both theoretical grounding and practical, step-by-step protocols.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 3-Cyclohexylbutan-2-ol is essential for its synthesis, purification, and characterization.

| Property | Value | Source |

| Molecular Formula | C10H20O | PubChem[2] |

| Molecular Weight | 156.27 g/mol | PubChem[2] |

| IUPAC Name | 3-cyclohexylbutan-2-ol | PubChem[2] |

| SMILES | CC(C1CCCCC1)C(C)O | PubChem[2] |

| InChI Key | PDNDYBJRFPLDPP-UHFFFAOYSA-N | PubChem[2] |

Synthetic Pathways

Two primary and highly effective retrosynthetic pathways for the synthesis of 3-Cyclohexylbutan-2-ol are presented: the Grignard reaction and the reduction of the corresponding ketone.

Route 1: Grignard Reaction

The Grignard reaction offers a classic and versatile method for forming carbon-carbon bonds.[3][4] In this approach, a Grignard reagent, such as methylmagnesium bromide, acts as a nucleophile, attacking the electrophilic carbonyl carbon of an appropriate aldehyde. For the synthesis of 3-Cyclohexylbutan-2-ol, the logical precursor is 3-cyclohexylbutanal.

The synthesis begins with the formation of the Grignard reagent, which then adds to the aldehyde. The resulting alkoxide is subsequently protonated in an acidic workup to yield the final alcohol product.[5][6]

Caption: Grignard synthesis of 3-Cyclohexylbutan-2-ol.

Objective: To synthesize 3-Cyclohexylbutan-2-ol via the Grignard reaction.

Materials:

-

3-Cyclohexylbutanal

-

Methylmagnesium bromide (3.0 M solution in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere is charged with a solution of 3-cyclohexylbutanal in anhydrous diethyl ether.

-

Grignard Addition: The flask is cooled to 0 °C in an ice bath. The methylmagnesium bromide solution is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.[7]

-

Reaction Monitoring: Upon completion of the addition, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH4Cl solution at 0 °C.

-

Workup and Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.[7]

-

Purification: The crude product is purified by flash column chromatography on silica gel (Hexane/Ethyl Acetate gradient) to afford pure 3-Cyclohexylbutan-2-ol.[7]

Route 2: Reduction of 3-Cyclohexylbutan-2-one

An alternative and often high-yielding approach is the reduction of the corresponding ketone, 3-Cyclohexylbutan-2-one.[8][9] This method is particularly advantageous when the ketone is readily available or can be synthesized efficiently. Common reducing agents for this transformation include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

The hydride reagent delivers a hydride ion (H-) to the electrophilic carbonyl carbon of the ketone, forming an alkoxide intermediate. Subsequent protonation yields the secondary alcohol.

Caption: Reduction of 3-Cyclohexylbutan-2-one.

Objective: To synthesize 3-Cyclohexylbutan-2-ol by the reduction of 3-Cyclohexylbutan-2-one.

Materials:

-

3-Cyclohexylbutan-2-one[8]

-

Sodium borohydride (NaBH4)

-

Methanol

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Reaction Setup: In a round-bottom flask, 3-Cyclohexylbutan-2-one is dissolved in methanol at room temperature.

-

Addition of Reducing Agent: The solution is cooled to 0 °C in an ice bath. Sodium borohydride is added portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: The reaction is stirred at 0 °C and monitored by TLC until the starting ketone is consumed.

-

Quenching: The reaction is quenched by the slow addition of 1 M HCl at 0 °C until the pH is neutral.

-

Workup and Extraction: The methanol is removed under reduced pressure. The aqueous residue is extracted three times with dichloromethane. The combined organic layers are washed with saturated aqueous NaHCO3 solution and brine, then dried over anhydrous Na2SO4.

-

Purification: The solvent is removed in vacuo, and the crude alcohol is purified by flash chromatography or distillation to yield pure 3-Cyclohexylbutan-2-ol.

Stereoselective Synthesis

Achieving a high degree of stereocontrol is paramount for applications in drug development. The synthesis of specific diastereomers of 3-Cyclohexylbutan-2-ol can be accomplished through the use of stereoselective reducing agents or chiral auxiliaries.

For instance, the reduction of 3-Cyclohexylbutan-2-one can be directed towards a specific diastereomer by employing sterically hindered hydride reagents.[10] The choice of reducing agent and reaction conditions can influence the facial selectivity of the hydride attack on the prochiral ketone.

Characterization

The synthesized 3-Cyclohexylbutan-2-ol should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for structural elucidation. The chemical shifts, splitting patterns, and integration of the proton signals, as well as the chemical shifts of the carbon signals, provide a detailed map of the molecule's structure.

-

Infrared (IR) Spectroscopy: The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol functional group.

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.

Safety and Handling

3-Cyclohexylbutan-2-ol is classified as toxic if swallowed, causes skin irritation, and can cause serious eye damage.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of 3-Cyclohexylbutan-2-ol can be reliably achieved through established synthetic methodologies such as the Grignard reaction and the reduction of the corresponding ketone. The choice of synthetic route will depend on the availability of starting materials, desired scale, and stereochemical requirements. The protocols outlined in this guide provide a solid foundation for the successful synthesis and purification of this versatile chiral alcohol, paving the way for its further investigation in various scientific disciplines.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3388312, 3-Cyclohexylbutan-2-ol. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 67685349, 3-Cyclohexylbut-2-en-2-ol. Available from: [Link]

-

Wiley. 3-Ethoxy-1-(2-phenylcyclohexyl)butan-2-ol - SpectraBase. Available from: [Link]

-

Royal Society of Chemistry. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 20443424, 3-Cyclohexyl-3-methylbutan-2-ol. Available from: [Link]

-

PubChemLite. 3-cyclohexylbutan-2-ol (C10H20O). Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12587449, 3-Cyclohexylbutan-2-one. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 20443431, 3-Cyclohexyl-2-methylbutan-2-ol. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 560025, 3-Methyl-2-(2-methylene-cyclohexyl)-butan-2-ol. Available from: [Link]

-

Master Organic Chemistry. Reactions of Grignard Reagents. Available from: [Link]

-

Royal Society of Chemistry. Efficient hydrogenation of cyclohexyl acetate to cyclohexanol with Cu–Zr catalysts. Available from: [Link]

-

Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. Available from: [Link]

-

YouTube. Grignard Reagent Reaction Mechanism. Available from: [Link]

-

YouTube. Using the Grignard Reaction to Make Tertiary alcohols. Available from: [Link]

-

YouTube. 12.4 Grignard Reagents | Organic Chemistry. Available from: [Link]

-

Royal Society of Chemistry. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Available from: [Link]

-

Chemical Science. Synthesis of 3-Borylated Cyclobutanols from Epihalohydrins or Epoxy Alcohol Derivatives. Available from: [Link]

- Google Patents. WO2011117360A2 - Process for the preparation of 4-cyclohexyl-2-methyl-2-butanol.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 65439714, 3-Cyclohexylbutan-2-amine. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 92840157, (r)-3-Cyclohexyl-2-butanone. Available from: [Link]

-

Doc Brown's Chemistry. C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2-butanol sec-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting. Available from: [Link]

-

NIST. 3,3-Dimethylbutane-2-ol. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-Cyclohexylbutan-2-ol | C10H20O | CID 3388312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 3-Cyclohexylbutan-2-one | C10H18O | CID 12587449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 3-Cyclohexylbutan-2-ol (CAS: 76019-87-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclohexylbutan-2-ol is a secondary alcohol characterized by the presence of a cyclohexyl ring attached to a butanol backbone.[1] With two chiral centers, this molecule can exist as four distinct stereoisomers, a feature of significant interest in the fields of medicinal chemistry and asymmetric synthesis. While detailed experimental data for this specific compound is not extensively published, this guide provides a comprehensive overview of its chemical properties, plausible and detailed synthetic routes, expected analytical characterization, and potential applications based on established principles of organic chemistry and data from analogous structures.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-Cyclohexylbutan-2-ol is presented in the table below. These values are primarily sourced from computational data and established chemical databases.[1]

| Property | Value | Source |

| CAS Number | 76019-87-9 | PubChem[1] |

| Molecular Formula | C₁₀H₂₀O | PubChem[1] |

| Molecular Weight | 156.27 g/mol | PubChem[1] |

| IUPAC Name | 3-cyclohexylbutan-2-ol | PubChem[1] |

| SMILES | CC(C(C)O)C1CCCCC1 | PubChem[1] |

| InChI Key | PDNDYBJRFPLDPP-UHFFFAOYSA-N | PubChem[1] |

| Predicted XLogP3 | 3.5 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Topological Polar Surface Area | 20.2 Ų | PubChem |

Synthesis of 3-Cyclohexylbutan-2-ol

The synthesis of 3-Cyclohexylbutan-2-ol can be approached through several established methods for the formation of secondary alcohols. The two most logical and widely applicable routes are the Grignard reaction and the reduction of the corresponding ketone.

Route 1: Grignard Reaction

This approach involves the nucleophilic addition of a cyclohexyl Grignard reagent to butan-2-one. The Grignard reagent, cyclohexylmagnesium bromide, is prepared from cyclohexyl bromide and magnesium metal in an anhydrous ether solvent.[2][3][4]

-

Preparation of Cyclohexylmagnesium Bromide:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium surface.

-

In the dropping funnel, place a solution of cyclohexyl bromide (1.0 equivalent) in anhydrous diethyl ether.

-

Add a small portion of the cyclohexyl bromide solution to the magnesium turnings. The reaction is initiated by gentle warming, and the disappearance of the iodine color indicates the start of the reaction.

-

Add the remaining cyclohexyl bromide solution dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Butan-2-one:

-

Cool the Grignard solution to 0 °C in an ice bath.

-

Add a solution of butan-2-one (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Purification:

-

Pour the reaction mixture slowly into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 3-cyclohexylbutan-2-ol.

-

Route 2: Reduction of 3-Cyclohexylbutan-2-one

This method involves the reduction of the corresponding ketone, 3-cyclohexylbutan-2-one, using a mild reducing agent such as sodium borohydride (NaBH₄).[5][6][7] This is often a preferred laboratory method due to its simplicity and high yields. The precursor ketone can be synthesized via Friedel-Crafts acylation of cyclohexane or other established methods.[8][9][10]

-

Reduction Reaction:

-

Dissolve 3-cyclohexylbutan-2-one (1.0 equivalent) in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Add water and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 3-cyclohexylbutan-2-ol.

-

Spectroscopic Characterization

Due to the lack of published spectra for 3-Cyclohexylbutan-2-ol, the following are predicted data based on the analysis of similar structures and general principles of spectroscopic interpretation.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show complex multiplets due to the diastereotopic protons of the cyclohexyl ring and spin-spin coupling in the butanol chain.[11][12][13]

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OH | 1.5 - 3.5 | Broad singlet | 1H |

| CH-OH | 3.4 - 4.0 | Multiplet | 1H |

| CH-Cyclohexyl | 1.5 - 1.9 | Multiplet | 1H |

| Cyclohexyl-H | 0.9 - 1.8 | Complex multiplets | 11H |

| -CH₃ (on C2) | ~1.2 | Doublet | 3H |

| -CH₃ (on C4) | ~0.9 | Doublet | 3H |

Note: The addition of D₂O would cause the -OH peak to disappear, aiding in its identification.[13]

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number of distinct carbon environments.[11][12]

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-OH (C2) | 65 - 75 |

| C-Cyclohexyl (C3) | 40 - 50 |

| Cyclohexyl Carbons | 25 - 40 |

| -CH₃ (on C2) | 20 - 25 |

| -CH₃ (on C4) | 15 - 20 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorptions for the hydroxyl and alkyl groups.

| Functional Group | Wavenumber (cm⁻¹) | Appearance |

| O-H stretch | 3200 - 3600 | Broad |

| C-H stretch (sp³) | 2850 - 3000 | Strong, sharp |

| C-O stretch | 1050 - 1150 | Strong |

Mass Spectrometry (MS) (Predicted)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 156. Common fragmentation patterns would include the loss of water (M-18), loss of a methyl group (M-15), and cleavage of the C2-C3 bond.

Stereochemistry and Chiral Separation

3-Cyclohexylbutan-2-ol possesses two chiral centers at C2 and C3, leading to the possibility of four stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The (2R, 3R) and (2S, 3S) pair are enantiomers, as are the (2R, 3S) and (2S, 3R) pair. The relationship between these two pairs is diastereomeric.

The synthetic methods described above will produce a mixture of these stereoisomers. The separation of these isomers is crucial for applications where specific stereochemistry is required.

-

Diastereomer Separation: Diastereomers have different physical properties and can often be separated by standard chromatographic techniques such as flash column chromatography or fractional crystallization.

-

Enantiomer Resolution: Enantiomers have identical physical properties in a non-chiral environment and require chiral resolution techniques for their separation.[14][15]

-

Chiral High-Performance Liquid Chromatography (HPLC): This is a common and effective method for both analytical and preparative scale separation of enantiomers using a chiral stationary phase.[16][17][18]

-

Enzymatic Resolution: Enzymes, such as lipases, can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated and unreacted enantiomers.[19][20]

-

Potential Applications

While specific applications for 3-Cyclohexylbutan-2-ol are not well-documented, its structure as a chiral secondary alcohol suggests several potential uses in research and development:

-

Chiral Building Block: The stereoisomers of 3-cyclohexylbutan-2-ol can serve as valuable starting materials or intermediates in the synthesis of more complex chiral molecules, including active pharmaceutical ingredients (APIs).[14][21]

-

Asymmetric Synthesis: Chiral alcohols are often used as chiral auxiliaries or ligands in asymmetric catalysis to control the stereochemical outcome of a reaction.[22][23]

-

Drug Discovery: The cyclohexyl group is a common motif in medicinal chemistry, often used as a bioisostere for a phenyl ring to improve metabolic stability and pharmacokinetic properties. Therefore, derivatives of 3-cyclohexylbutan-2-ol could be explored as potential drug candidates.

Safety and Handling

Based on aggregated GHS data, 3-Cyclohexylbutan-2-ol is considered a hazardous substance.[1]

-

Toxic if swallowed (H301)

-

Causes skin irritation (H315)

-

Causes serious eye damage (H318)

-

May cause respiratory irritation (H335)

Handling Precautions:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, flush the affected area with copious amounts of water and seek medical attention.

References

-

Asymmetric Routes to Chiral Secondary Alcohols. Pharmaceutical Technology. Available at: [Link]

-

Enantiomeric Separation of Chiral Alcohols Using Novel Core-Shell Type Chiral Stationary Phase for High-Performance Liquid Chromatography. Journal of the Japan Society for Analytical Chemistry. Available at: [Link]

-

Application of chiral recyclable catalysts in asymmetric catalysis. RSC Advances. Available at: [Link]

- Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. Utrecht University Repository.

-

Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. Available at: [Link]

-

Stereoselective Synthesis of Chiral Molecules. Encyclopedia.pub. Available at: [Link]

-

KINETIC RESOLUTION OF SECONDARY ALCOHOLS BY CHIRAL DMAP DERIVATIVES PREPARED BY THE UGI MULTICOMPONENT REACTION. Heterocycles. Available at: [Link]

-

The Size‐Accelerated Kinetic Resolution of Secondary Alcohols. Chem. Eur. J. Available at: [Link]

-

The Chromatographic Resolution of Chiral Lipids. AOCS Lipid Library. Available at: [Link]

-

Chiral HPLC analysis. HPLC elution profiles after the reaction of the... ResearchGate. Available at: [Link]

-

S 1 Supplementary Material General 1H NMR and 13C NMR Spectra were recorded on Bruker DPX 400 or 500 spectrometer in deuterium c. AWS. Available at: [Link]

-

NaBH4 Reduction of Ketone to Alcohol. Minnesota State University Moorhead. Available at: [Link]

-

The Grignard Reaction. University of Wisconsin-River Falls. Available at: [Link]

-

2: Reduction of Organic Compounds (Experiment). Chemistry LibreTexts. Available at: [Link]

-

Supplementary Figure 1. 1H and 13C NMR spectra of compound 1a. ResearchGate. Available at: [Link]

-

3-Cyclohexylbutan-2-one. PubChem. Available at: [Link]

-

(r)-3-Cyclohexyl-2-butanone. PubChem. Available at: [Link]

-

3-Buten-2-one, 4-cyclohexyl-. PubChem. Available at: [Link]

-

Give the reaction of ethyl magnesium bromide with butan-2-one. Allen Career Institute. Available at: [Link]

-

Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. University of California, Irvine. Available at: [Link]

-

Identifying Alcohols Using NMR Spectroscopy. AZoM. Available at: [Link]

-

Given the reactions: {Cyclohexyl bromide} {Mg/{dry ether}} (X). Filo. Available at: [Link]

-

3-Cyclohexylbutan-2-ol. PubChem. Available at: [Link]

-

compared using 13C nmr spectroscopy. Save My Exams. Available at: [Link]

-

2028 Reaction of cyclohexyl magnesium bromide with carbon dioxide to cyclohexanecarboxylic acid. OC-Praktikum. Available at: [Link]

-

Grignard Reaction Experiment Part 1, Prelab. YouTube. Available at: [Link]

-

Experiment 20: Sodium Borohydride Reduction of A Ketone. Scribd. Available at: [Link]

-

14.11: H-NMR and C-NMR of Alcohols and Phenols. Chemistry LibreTexts. Available at: [Link]

-

Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Available at: [Link]

Sources

- 1. 3-Cyclohexylbutan-2-ol | C10H20O | CID 3388312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Given the reactions: \text{Cyclohexyl bromide} \xrightarrow{Mg/\text{dr.. [askfilo.com]

- 3. Making sure you're not a bot! [oc-praktikum.de]

- 4. m.youtube.com [m.youtube.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. www1.chem.umn.edu [www1.chem.umn.edu]

- 8. 3-Cyclohexylbutan-2-one | C10H18O | CID 12587449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. (r)-3-Cyclohexyl-2-butanone | C10H18O | CID 92840157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. azom.com [azom.com]

- 12. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pharmtech.com [pharmtech.com]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. jstage.jst.go.jp [jstage.jst.go.jp]

- 17. aocs.org [aocs.org]

- 18. researchgate.net [researchgate.net]

- 19. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 20. The Size‐Accelerated Kinetic Resolution of Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 21. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 22. Application of chiral recyclable catalysts in asymmetric catalysis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01050G [pubs.rsc.org]

- 23. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Stereoisomers of 3-Cyclohexylbutan-2-ol: Synthesis, Separation, and Characterization for Drug Development

Abstract

Stereoisomerism is a critical consideration in modern drug development, as the three-dimensional arrangement of atoms in a molecule can profoundly influence its pharmacological and toxicological properties. This guide provides a comprehensive technical overview of the stereoisomers of 3-Cyclohexylbutan-2-ol, a chiral secondary alcohol with potential applications in medicinal chemistry. Due to the presence of two stereocenters, this compound exists as four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). We present a detailed exploration of the synthesis of these stereoisomers, strategies for their chromatographic separation, and robust analytical methods for their characterization. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of chiral molecules.

Introduction: The Significance of Stereoisomerism in 3-Cyclohexylbutan-2-ol

3-Cyclohexylbutan-2-ol possesses two chiral centers at the C2 and C3 positions of the butanol backbone. This gives rise to two pairs of enantiomers, which are also diastereomers of each other. The syn and anti nomenclature can be used to describe the relative stereochemistry of the hydroxyl and cyclohexyl groups.

-

(2R,3R)-3-Cyclohexylbutan-2-ol and (2S,3S)-3-Cyclohexylbutan-2-ol: This pair of enantiomers has an anti relationship between the hydroxyl and cyclohexyl groups.

-

(2R,3S)-3-Cyclohexylbutan-2-ol and (2S,3R)-3-Cyclohexylbutan-2-ol: This enantiomeric pair exhibits a syn relationship between the hydroxyl and cyclohexyl groups.

The distinct spatial arrangement of these functional groups can lead to differential interactions with chiral biological targets such as enzymes and receptors. It is well-established that different stereoisomers of a drug can exhibit varied efficacy, metabolism, and toxicity.[1][2][3] Therefore, the synthesis and biological evaluation of each individual stereoisomer of 3-Cyclohexylbutan-2-ol are paramount for any drug development program.

Synthesis of 3-Cyclohexylbutan-2-ol Stereoisomers

A common and straightforward approach to a mixture of all four stereoisomers is the reduction of the corresponding ketone, 3-cyclohexylbutan-2-one.

Non-Stereoselective Synthesis: A Racemic Mixture

The reduction of 3-cyclohexylbutan-2-one with a simple reducing agent like sodium borohydride will yield a mixture of all four stereoisomers, as the hydride can attack the prochiral ketone from either face.

Experimental Protocol: Non-Stereoselective Reduction of 3-Cyclohexylbutan-2-one

-

Dissolution: Dissolve 3-cyclohexylbutan-2-one (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Reduction: Slowly add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quenching: Quench the reaction by the slow addition of water.

-

Extraction: Extract the product with a suitable organic solvent, such as diethyl ether (3 x 50 mL).

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a mixture of the four stereoisomers of 3-Cyclohexylbutan-2-ol.

Stereoselective Synthesis Strategies

To obtain specific stereoisomers, stereoselective synthetic methods are necessary. These often involve the use of chiral catalysts or auxiliaries.

The enantioselective reduction of the prochiral ketone is a powerful strategy.[4][5][6] Enzymes, such as alcohol dehydrogenases, or chiral metal complexes, like those used in Noyori asymmetric hydrogenation, can be employed to favor the formation of one enantiomer over the other.[7][8]

Conceptual Experimental Workflow: Enzymatic Asymmetric Reduction

-

Biocatalyst Preparation: Prepare a whole-cell biocatalyst expressing a suitable alcohol dehydrogenase or use an isolated and purified enzyme.

-

Reaction Setup: In a buffered aqueous solution, combine 3-cyclohexylbutan-2-one, a cofactor (e.g., NADH or NADPH), and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase).

-

Bioreduction: Add the biocatalyst and incubate the reaction under optimized conditions (temperature, pH, agitation).

-

Work-up: After completion, extract the product with an organic solvent, dry, and concentrate. The resulting product will be enriched in one of the stereoisomers.

A diastereoselective aldol reaction between cyclohexanecarboxaldehyde and a chiral enolate equivalent of propionaldehyde, followed by reduction of the resulting ketone, can provide access to specific diastereomers.

Separation of Stereoisomers

Once a mixture of stereoisomers is obtained, their separation is crucial. Diastereomers have different physical properties and can be separated by standard chromatographic techniques. Enantiomers, having identical physical properties in an achiral environment, require chiral separation methods.

Separation of Diastereomers by Achiral Chromatography

The syn and anti diastereomeric pairs of 3-Cyclohexylbutan-2-ol can be separated using standard chromatographic techniques such as flash column chromatography or high-performance liquid chromatography (HPLC) on an achiral stationary phase (e.g., silica gel).[9][10]

Experimental Protocol: Diastereomer Separation by HPLC

-

Column: A normal-phase silica gel column.

-

Mobile Phase: A mixture of hexane and isopropanol. The exact ratio should be optimized to achieve baseline separation.

-

Detection: Refractive index detector (RID) or a UV detector if the molecule is derivatized with a chromophore.

-

Procedure:

-

Dissolve the mixture of stereoisomers in the mobile phase.

-

Inject the sample onto the HPLC column.

-

Elute with the optimized mobile phase.

-

Collect the fractions corresponding to the two separated diastereomeric pairs.

-

Resolution of Enantiomers by Chiral Chromatography

The separated diastereomeric pairs, which are racemic mixtures of enantiomers, can be resolved using chiral HPLC. This involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers.

Conceptual Experimental Workflow: Enantiomeric Resolution by Chiral HPLC

-

Column: A chiral stationary phase, such as one based on cellulose or amylose derivatives.

-

Mobile Phase: A mixture of hexane and a polar modifier like isopropanol or ethanol.

-

Procedure:

-

Inject the racemic mixture of one of the diastereomeric pairs onto the chiral column.

-

Elute with the optimized mobile phase.

-

Collect the fractions corresponding to the two separated enantiomers.

-

Indirect Separation via Diastereomeric Derivatives

An alternative to chiral HPLC is the derivatization of the alcohol mixture with a chiral derivatizing agent to form diastereomeric esters. These diastereomers can then be separated on an achiral column. Subsequent hydrolysis of the separated esters yields the pure enantiomers of the alcohol.

Characterization of Stereoisomers

The unambiguous identification and characterization of each stereoisomer are critical.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between diastereomers. The ¹H and ¹³C NMR spectra of diastereomers will exhibit differences in chemical shifts and coupling constants, particularly for the nuclei near the stereocenters.[11][12] In contrast, the NMR spectra of enantiomers are identical in an achiral solvent. To differentiate enantiomers by NMR, a chiral solvating agent or a chiral derivatizing agent can be used to induce diastereomeric environments.[13][14][15]

Table 1: Expected NMR Spectral Data for 3-Cyclohexylbutan-2-ol Stereoisomers

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Key Correlations |

| ¹H (CH-OH) | 3.5 - 4.0 | Multiplet | Different chemical shifts for syn and anti diastereomers. |

| ¹H (CH-Cyclohexyl) | 1.5 - 2.0 | Multiplet | Different chemical shifts for syn and anti diastereomers. |

| ¹³C (C-OH) | 65 - 75 | - | Distinct chemical shifts for each diastereomer. |

| ¹³C (C-Cyclohexyl) | 40 - 50 | - | Distinct chemical shifts for each diastereomer. |

X-ray Crystallography

For crystalline derivatives of 3-Cyclohexylbutan-2-ol, single-crystal X-ray crystallography can provide the absolute configuration of a stereoisomer.

Polarimetry

Enantiomers will rotate plane-polarized light in equal but opposite directions. The specific rotation is a characteristic physical property of a chiral molecule. Diastereomers will have different specific rotations.

Potential for Differential Biological Activity

The pharmacological and toxicological profiles of the four stereoisomers of 3-Cyclohexylbutan-2-ol are expected to differ due to their distinct three-dimensional structures.[16][17] One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive, have a different activity, or even be toxic.[1][2] For example, the (S)-enantiomer of ibuprofen is the active anti-inflammatory agent, while the (R)-enantiomer is largely inactive. Therefore, it is imperative to evaluate the biological activity of each stereoisomer independently.

Conclusion

The four stereoisomers of 3-Cyclohexylbutan-2-ol represent distinct chemical entities with the potential for unique biological activities. A thorough understanding of their synthesis, separation, and characterization is fundamental for any research or drug development program involving this molecule. The methodologies outlined in this guide provide a robust framework for the preparation and analysis of each stereoisomer, enabling a comprehensive evaluation of their structure-activity relationships. The principles of stereochemistry must be rigorously applied to unlock the full therapeutic potential of chiral molecules like 3-Cyclohexylbutan-2-ol while ensuring patient safety.

References

-

Vedejs, E., & Chen, X. (1997). Kinetic Resolution of Secondary Alcohols. Enantioselective Acylation Mediated by a Chiral (Dimethylamino)pyridine Derivative. Journal of the American Chemical Society, 119(11), 2584–2585. [Link]

-

Srinivas, N. R. (2000). Pharmacological importance of stereochemical resolution of enantiomeric drugs. Methods and Findings in Experimental and Clinical Pharmacology, 22(5), 385–391. [Link]

-

Schmalz, H. G., & Reissig, H. U. (2021). Nickel-Catalyzed Enantioselective Synthesis of Pre-Differentiated Homoallylic syn- or anti-1,2-Diols from Aldehydes and Dienol Ethers. Journal of the American Chemical Society, 143(34), 13533–13538. [Link]

-

Kumar, R., & Sharma, A. (2010). Pharmacological Significance of Stereoisomerism. Journal of Mahatma Gandhi Institute of Medical Sciences, 15(1), 21-26. [Link]

-

Jann, M. W. (2000). Stereochemistry in Drug Action. The Primary Care Companion to The Journal of Clinical Psychiatry, 2(3), 76–79. [Link]

-

González, E., Fernández, M. R., & de la Fuente, J. L. (2016). Enantioselective Synthesis of Vicinal (R,R)-Diols by Saccharomyces cerevisiae Butanediol Dehydrogenase. Applied and Environmental Microbiology, 82(10), 3058–3067. [Link]

-

Schmalz, H. G., & Reissig, H. U. (2021). Nickel-Catalyzed Enantioselective Synthesis of Pre-Differentiated Homoallylic syn- or anti-1,2-Diols from Aldehydes and Dienol Ethers. Journal of the American Chemical Society, 143(34), 13533–13538. [Link]

-

Scribd. (n.d.). Importance of Stereoisomerism in Pharmaceutical Products. Scribd. [Link]

-

Slideshare. (n.d.). Pharmaceutical importance of stereochemistry. Slideshare. [Link]

-

Cobley, C. J., & Holt-Tiffin, K. E. (2012). Asymmetric Routes to Chiral Secondary Alcohols. Pharmaceutical Technology, 36(10), 62-69. [Link]

-

Trost, B. M., & Toste, F. D. (2003). Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis. Journal of the American Chemical Society, 125(11), 3090–3091. [Link]

-

Ferraz, H. M. C., & da Silva, L. F. (2003). Toward preparative resolution of chiral alcohols by an organic chemical method. New Journal of Chemistry, 27(5), 833–836. [Link]

-

Wennemers, H. (2020). The Size-Accelerated Kinetic Resolution of Secondary Alcohols. Angewandte Chemie International Edition, 59(46), 20384–20388. [Link]

-

Dayal, B., Greeley, D. N., Williams, T. H., Tint, G. S., & Salen, G. (1984). Stereospecific synthesis of 3 beta-hydroxylated bile alcohols. Journal of Lipid Research, 25(6), 646–650. [Link]

-

Dudzik, A., Snoch, W., Borowiecki, P., Opalinska-Piskorz, J., Witko, M., Heider, J., & Szaleniec, M. (2019). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Applied Microbiology and Biotechnology, 103(1), 225–239. [Link]

-

González, E., Fernández, M. R., & de la Fuente, J. L. (2016). Enantioselective synthesis of vicinal ( R , R )-diols by yeast butanediol dehydrogenase. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Chiral ester synthesis by transesterification. Organic Chemistry Portal. [Link]

-

ResearchGate. (n.d.). Differentiation of Chiral Compounds Using NMR Spectroscopy. ResearchGate. [Link]

-

Demir, A. S., & Sesenoglu, O. (2017). Highly Enantioselective Production of Chiral Secondary Alcohols Using Lactobacillus paracasei BD101 as a New Whole Cell Biocatalyst and Evaluation of Their Antimicrobial Effects. Helvetica Chimica Acta, 100(11), e1700192. [Link]

-

Gawronski, J., & Skowronek, P. (2001). Determination of the absolute stereochemistry of alcohols and amines by NMR of the group directly linked to the chiral derivatizing reagent. Tetrahedron, 57(12), 2499-2505. [Link]

- Google Patents. (n.d.). US4874473A - Separation of diastereomers by extractive distillation.

-

Chen, S. L., & Yang, C. S. (1995). Studies on the interactions of chiral secondary alcohols with rat hydroxysteroid sulfotransferase STa. The Journal of Steroid Biochemistry and Molecular Biology, 54(1-2), 1–7. [Link]

-

Organic Chemistry, Reaction Mechanism. (2021, September 20). Hydroxyl-directed 1,3 Reductions of Ketones [Video]. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). β-Hydroxy ketone, ester, nitrile synthesis by hydration or substitution. Organic Chemistry Portal. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy ketones and aldehydes. Organic Chemistry Portal. [Link]

-

Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. [Link]

-

Bäckvall, J. E. (2018). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Molecules, 23(10), 2603. [Link]

-

Kim, D. H., & Ko, D. H. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2354. [Link]

-

Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group. [Link]

-

AZoM. (2015, October 8). Identifying Alcohols Using NMR Spectroscopy. AZoM. [Link]

-

Chromatography Forum. (2008, January 23). Separation of diastereomers. Chromatography Forum. [Link]

-

Wikipedia. (n.d.). Enantioselective reduction of ketones. Wikipedia. [Link]

-

Organic Chemistry Portal. (n.d.). β-Hydroxy ether synthesis by substitution. Organic Chemistry Portal. [Link]

-

Chen, Y. (2001). RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. University of Illinois Urbana-Champaign. [Link]

-

ResearchGate. (n.d.). Representative drugs containing chiral secondary alcohols and catalytic... ResearchGate. [Link]

-

Lindner, W. (1991). Determination of Enantiomeric Purity via Formation of Diastereomers. In Chiral Separations by HPLC (pp. 81-127). Springer, Berlin, Heidelberg. [Link]

-

Reddit. (2022, April 19). Can NMR be used to separate enantiomers or diastereomers? r/Mcat. [Link]

-

Kumar, A., & Singh, R. (2025). Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. RSC Advances, 15(1), 1-20. [Link]

-

Wang, D., & Deng, J. (2021). Asymmetric Transfer Hydrogenation of α-Substituted-β-Keto Carbonitriles via Dynamic Kinetic Resolution. Journal of the American Chemical Society, 143(6), 2468–2474. [Link]

-

Fekete, J., & Milen, M. (2003). Comparative study on separation of diastereomers by HPLC. Chromatographia, 57(3), 147-153. [Link]

Sources

- 1. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 7. pharmtech.com [pharmtech.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Separation of diastereomers - Chromatography Forum [chromforum.org]

- 10. researchgate.net [researchgate.net]

- 11. azom.com [azom.com]

- 12. reddit.com [reddit.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. chemistry.illinois.edu [chemistry.illinois.edu]

- 16. scribd.com [scribd.com]

- 17. Pharmaceutical importance of stereochemistry | PPTX [slideshare.net]

An In-Depth Technical Guide to 3-Cyclohexylbutan-2-ol: Synthesis, Structure, and Potential Applications

This guide provides a comprehensive technical overview of 3-Cyclohexylbutan-2-ol, a secondary alcohol with potential applications in synthetic and medicinal chemistry. The content herein is curated for researchers, scientists, and professionals in drug development, offering insights into its chemical identity, stereoisomerism, synthetic pathways, and prospective utility.

IUPAC Nomenclature and Structural Elucidation

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 3-Cyclohexylbutan-2-ol [1]. The structure consists of a four-carbon butanol backbone with a hydroxyl (-OH) group at the second carbon and a cyclohexyl substituent at the third carbon.

Structural Formula:

Key Structural Features:

-

Molecular Formula: C₁₀H₂₀O[1]

-

Molecular Weight: 156.27 g/mol [1]

-

Chirality: The molecule possesses two chiral centers at carbon-2 and carbon-3, leading to the existence of four possible stereoisomers.

Stereoisomerism

The presence of two stereocenters in 3-Cyclohexylbutan-2-ol gives rise to two pairs of enantiomers, which are diastereomers of each other. These are:

-

(2R, 3R)-3-Cyclohexylbutan-2-ol and (2S, 3S)-3-Cyclohexylbutan-2-ol (a pair of enantiomers)

-

(2R, 3S)-3-Cyclohexylbutan-2-ol and (2S, 3R)-3-Cyclohexylbutan-2-ol (a pair of enantiomers)

The relative stereochemistry of these diastereomers can be designated as syn or anti, depending on the spatial orientation of the substituents on the butane backbone. The precise stereochemistry can significantly influence the biological activity of the molecule, a critical consideration in drug development.

Synthesis of 3-Cyclohexylbutan-2-ol

Reduction of 3-Cyclohexylbutan-2-one

A common and efficient method for synthesizing secondary alcohols is the reduction of the corresponding ketone[6]. In this case, 3-Cyclohexylbutan-2-ol can be prepared by the reduction of 3-Cyclohexylbutan-2-one.

Reaction Scheme:

Experimental Protocol (Hypothetical):

-

Dissolution: Dissolve 3-Cyclohexylbutan-2-one in a suitable solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reducing Agent: Slowly add a reducing agent, such as sodium borohydride (NaBH₄), to the cooled solution. The reaction is typically exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench it by the slow addition of water or a dilute acid.

-

Extraction: Extract the product with an organic solvent like diethyl ether or ethyl acetate.

-

Purification: Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Grignard Reaction

The Grignard reaction provides a versatile method for forming carbon-carbon bonds and synthesizing alcohols. For 3-Cyclohexylbutan-2-ol, two plausible Grignard routes exist:

-

Route A: Reaction of acetaldehyde with cyclohexylmagnesium bromide.

-

Route B: Reaction of 2-cyclohexylpropanal with methylmagnesium bromide.

Reaction Scheme (Route A):

Experimental Protocol (Hypothetical, Route A):

-

Grignard Reagent Preparation: Prepare cyclohexylmagnesium bromide by reacting cyclohexyl bromide with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

-

Reaction Setup: In a separate flask under an inert atmosphere, dissolve acetaldehyde in anhydrous diethyl ether and cool to 0 °C.

-

Grignard Addition: Add the prepared Grignard reagent dropwise to the acetaldehyde solution, maintaining the temperature below 10 °C.

-

Reaction and Quenching: After the addition is complete, allow the reaction to stir at room temperature. Subsequently, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Workup and Purification: Perform an aqueous workup, extract the product with an organic solvent, dry the organic phase, and purify the product by distillation or column chromatography.

Diagram of Synthetic Pathways:

Caption: Synthetic routes to 3-Cyclohexylbutan-2-ol.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted):

| Protons | Chemical Shift (ppm) | Multiplicity |

| CH₃ (at C1) | ~ 0.9 | Doublet |

| CH-OH (at C2) | ~ 3.5 - 4.0 | Multiplet |

| CH (at C3) | ~ 1.5 - 1.8 | Multiplet |

| CH₃ (on C3) | ~ 0.8 - 1.0 | Doublet |

| Cyclohexyl protons | ~ 1.0 - 1.9 | Multiplet |

| OH | Variable | Singlet (broad) |

¹³C NMR Spectroscopy (Predicted):

| Carbon | Chemical Shift (ppm) |

| C1 | ~ 20 - 25 |

| C2 | ~ 65 - 75 |

| C3 | ~ 45 - 55 |

| CH₃ on C3 | ~ 15 - 20 |

| Cyclohexyl carbons | ~ 25 - 45 |

Infrared (IR) Spectroscopy (Predicted):

| Functional Group | Wavenumber (cm⁻¹) | Appearance |

| O-H (alcohol) | ~ 3200 - 3600 | Broad |

| C-H (sp³) | ~ 2850 - 3000 | Strong |

| C-O (alcohol) | ~ 1050 - 1150 | Strong |

Chemical Properties and Reactivity

As a secondary alcohol, 3-Cyclohexylbutan-2-ol is expected to undergo typical reactions of this functional group[7][8].

-

Oxidation: Oxidation of 3-Cyclohexylbutan-2-ol would yield the corresponding ketone, 3-Cyclohexylbutan-2-one.

-

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) would form esters.

-

Dehydration: Acid-catalyzed dehydration would lead to the formation of a mixture of alkenes.

-

Conversion to Alkyl Halides: Reaction with hydrogen halides (e.g., HBr, HCl) or reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would replace the hydroxyl group with a halogen.

Diagram of Reactivity:

Caption: Key reactions of 3-Cyclohexylbutan-2-ol.

Potential Applications in Drug Development

While there is no specific literature on the biological activity of 3-Cyclohexylbutan-2-ol, its structural motifs—a secondary alcohol and a cyclohexyl group—are present in numerous bioactive molecules.

-

Secondary Alcohols in Medicinal Chemistry: The hydroxyl group of secondary alcohols can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors. The stereochemistry of the alcohol is often crucial for potent and selective binding.

-

The Cyclohexyl Moiety in Drug Design: The cyclohexyl group is a common lipophilic substituent in drug molecules. It can enhance binding to hydrophobic pockets in target proteins and can improve pharmacokinetic properties such as metabolic stability and membrane permeability. The non-planar, conformationally flexible nature of the cyclohexyl ring can also be advantageous for optimizing ligand-receptor interactions.

Given these characteristics, 3-Cyclohexylbutan-2-ol and its derivatives could be explored as scaffolds or building blocks in the design of novel therapeutic agents for various disease targets.

Conclusion

3-Cyclohexylbutan-2-ol is a chiral secondary alcohol with a well-defined structure. While specific experimental data for this compound is scarce, its synthesis can be readily achieved through established organic chemistry reactions. The presence of both a secondary alcohol and a cyclohexyl group suggests its potential as a valuable synthon in medicinal chemistry and drug discovery programs. Further research is warranted to synthesize and characterize this molecule and its stereoisomers to evaluate their biological activities and unlock their full potential.

References

-

Chemcess. (2024, August 14). Cyclohexanol: Properties, Reactions, Production And Uses. [Link]

-

Study.com. (n.d.). Cyclohexanol Structure, Properties & Hazards. [Link]

-

Wikipedia. (n.d.). Cyclohexanol. [Link]

-

Chemistry LibreTexts. (2024, March 17). 17.6: Reactions of Alcohols. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Alcohol Reactivity. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3388312, 3-Cyclohexylbutan-2-ol. [Link]

Sources

- 1. 3-Cyclohexylbutan-2-ol | C10H20O | CID 3388312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclohexanol: Versatile Applications in Different Fields and its Production Method_Chemicalbook [chemicalbook.com]

- 3. chemcess.com [chemcess.com]

- 4. Cyclohexanol - Wikipedia [en.wikipedia.org]

- 5. Cyclohexanol Structure, Properties & Hazards | Study.com [study.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Alcohol Reactivity [www2.chemistry.msu.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Physical Properties of 3-Cyclohexylbutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclohexylbutan-2-ol is a secondary alcohol with a molecular structure that combines a cyclohexane ring and a short alkyl chain. This unique combination of a bulky, lipophilic cycloalkane and a polar hydroxyl group suggests potential applications in various fields, including as a synthetic intermediate in medicinal chemistry, a specialty solvent, or a fragrance component. An understanding of its physical properties is paramount for its effective use, purification, and manipulation in a laboratory or industrial setting. This guide provides a comprehensive overview of the known and predicted physical characteristics of 3-Cyclohexylbutan-2-ol, detailed experimental protocols for their determination, and an analysis of its likely spectroscopic signature.

Molecular and Chemical Identity

A foundational aspect of understanding a compound's physical behavior is confirming its molecular identity. The key identifiers for 3-Cyclohexylbutan-2-ol are summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | 3-cyclohexylbutan-2-ol | [1] |

| CAS Number | 76019-87-9 | [1][2] |